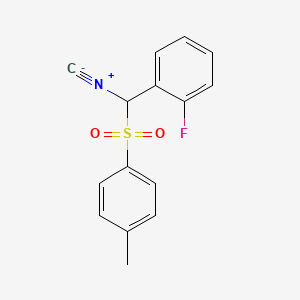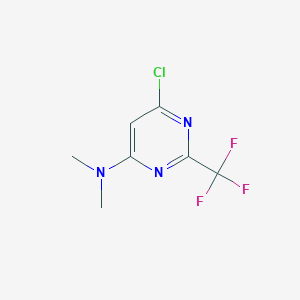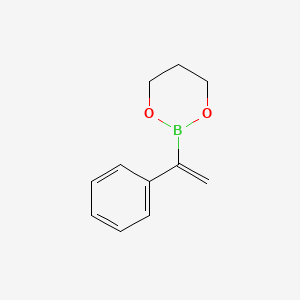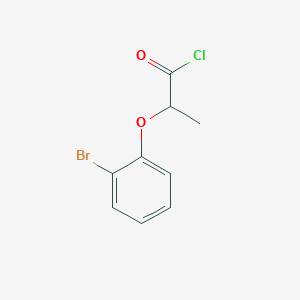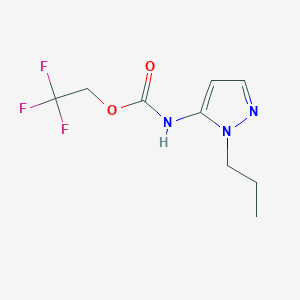
2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate, also known as TFPC, is a synthetic compound that has been used in various scientific research applications. It is a member of the pyrazol-3-ylidenecarbamate family of compounds, which are derivatives of pyrazole, a five-membered heterocyclic amine. TFPC has a wide range of applications due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis and Analysis
Research has explored the synthesis of various trifluoromethylazoles, including structures similar to 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate. These compounds are synthesized through reactions involving trifluoroacetylation and treatment with hydrazine or other reactants. The 19F NMR spectroscopy analysis of these compounds allows for the determination of pKa values, making them potentially useful in measuring pH in biological media (Jones et al., 1996).
Photoaffinity Probes
A fipronil-based probe, similar in structure to 2,2,2-trifluoroethyl compounds, has been developed for the GABA receptor. This involves the synthesis of a tritium-labeled version of the probe, indicating potential applications in neurobiology research and the study of neurotransmitter systems (Sammelson & Casida, 2003).
Antibacterial Activity
Recent studies have synthesized novel derivatives of trifluoromethylimidazo[1,2-a]pyrazin-6-yl ethan-1-amines, showcasing potential antibacterial activity. This highlights the possible application of trifluoromethyl compounds in developing new antibacterial agents (Prasad, 2021).
Chiroptical Methods
Research into the correlation between the absolute configuration and chiroptical properties of nonracemic pyrazolines, which are structurally similar to trifluoromethyl compounds, has been conducted. This research is significant for understanding molecular chirality and its applications in stereochemistry (Pušavec Kirar et al., 2016).
Catalysis
Trifluoromethylated pyrazolines and similar compounds have been studied for their use in catalysis, such as in arylation reactions. These compounds, due to their unique electronic properties, can serve as catalysts in various organic reactions, potentially offering more efficient and selective processes (Wang et al., 2018).
Antimicrobial Activity
The synthesis of trifluoromethyl substituted heteroaryl pyrazolyl ketones has shown interesting antimycobacterial activity in vitro. This opens up avenues for the use of such compounds in the development of new antimicrobial drugs (Bonacorso et al., 2005).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-propylpyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c1-2-5-15-7(3-4-13-15)14-8(16)17-6-9(10,11)12/h3-4H,2,5-6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLSWFJMKZVSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



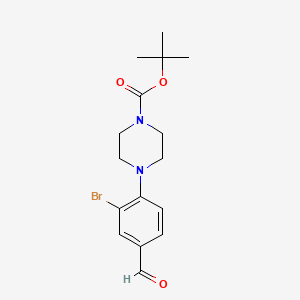
![6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1440492.png)
![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
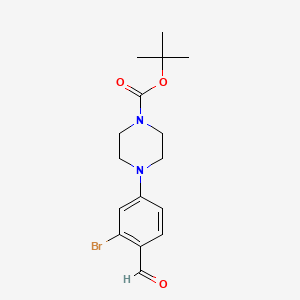
![4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid](/img/structure/B1440497.png)
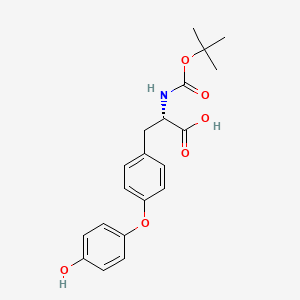
![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
